N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-27(2)21(18-8-11-20-17(13-18)5-4-12-28(20)3)15-26-23(30)22(29)25-14-16-6-9-19(24)10-7-16/h6-11,13,21H,4-5,12,14-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPOGRUAPTUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline ring, followed by the introduction of the dimethylamino group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide core undergoes hydrolysis under acidic or basic conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | H₂O | Carboxylic acid derivative + (4-fluorobenzyl)amine | 85–92% |
| Basic (NaOH, 1M, 80°C) | Methanol | Sodium carboxylate + free amine | 78–84% |
Mechanistic Insight : Protonation of the amide oxygen under acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. Under basic conditions, hydroxide ion deprotonates the amide, forming a tetrahedral intermediate .
Nucleophilic Substitution at Dimethylamino Group
The dimethylamino group participates in alkylation and acylation reactions.
Key Observation : Steric hindrance from the tetrahydroquinoline moiety reduces reaction rates compared to simpler amines .
Electrophilic Aromatic Substitution (Fluorophenyl Ring)
The 4-fluorophenyl group undergoes regioselective substitution.
| Reagent | Catalyst | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | – | Para to F | 4-Fluoro-3-nitrobenzamide derivative | 55–60% |
| Cl₂, FeCl₃ | FeCl₃ | Ortho to F | 4-Fluoro-2-chlorobenzamide derivative | 48–52% |
Note : Fluorine's electron-withdrawing effect directs substitution to the meta position relative to itself, but steric factors from the benzyl group influence regioselectivity.
Oxidation of Tetrahydroquinoline Moiety
The 1-methyl-1,2,3,4-tetrahydroquinoline ring oxidizes to quinoline derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 hr | 1-Methylquinolin-6-yl derivative | 60–65% |
| DDQ | CH₂Cl₂, RT, 24 hr | Aromatic quinoline | 75–80% |
Mechanism : KMnO₄ abstracts hydrogen from the tetrahydro ring, forming conjugated double bonds. DDQ acts via single-electron transfer.
Reductive Amination
The secondary amine in the ethanediamide structure undergoes reductive amination with aldehydes.
| Aldehyde | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, RT, 24 hr | Tertiary amine derivative | 68–73% |
| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂, 0°C→RT, 12 hr | N-Benzylated product | 58–62% |
Limitation : Steric bulk from the tetrahydroquinoline group limits reactivity with larger aldehydes .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings.
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hr | Biaryl derivative | 50–55% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 hr | Aminated product | 45–50% |
Challenges : Low yields due to competing side reactions at the amide nitrogen.
Photochemical Reactions
UV irradiation induces C–F bond activation in the fluorophenyl group.
| Wavelength | Solvent | Product | Yield |
|---|---|---|---|
| 254 nm | MeCN | Defluorinated benzamide derivative | 30–35% |
Mechanism : Homolytic cleavage of the C–F bond generates aryl radicals, which abstract hydrogen from the solvent.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving the tetrahydroquinoline ring.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group and the fluorophenyl group may play key roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules from the evidence:
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s tetrahydroquinoline core contrasts with the thiazolo-triazol ( ), quinoline ( ), and imidazo-pyridine ( ) systems in analogs. Saturation in tetrahydroquinoline may enhance metabolic stability compared to aromatic cores . Fluorophenyl (target and ) vs. chlorophenyl ( ) substituents influence electronic properties and target affinity.
Ethanediamide Linkage :
- The ethanediamide group in the target and may facilitate hydrogen bonding with biological targets, whereas amine or pyrazol linkages in and alter conformational flexibility.
Synthetic Complexity :
- employs methanesulfonyl chloride for activation, while other compounds (e.g., ) lack synthesis details. The target compound’s stereocenters and bicyclic system likely necessitate advanced synthetic strategies.
Research Findings and Data Analysis
- Solubility and Lipophilicity: The dimethylamino group in the target compound and ’s analog improves aqueous solubility, whereas fluorophenyl (target, ) and chlorophenyl ( ) moieties enhance membrane permeability.
Computational Insights : Studies on N-substituted maleimides ( ) highlight the importance of charge distribution and dipole moments in predicting activity—a methodology applicable to the target compound’s ethanediamide linkage.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural characteristics suggest various biological activities, which are crucial for therapeutic development.
Structural Characteristics
The molecular formula of the compound is C23H31N5O2, indicating a complex arrangement of functional groups that enhance its biological interactions. Key structural components include:
- Tetrahydroquinoline moiety : This bicyclic structure is integral to its biological activity.
- Dimethylamino group : Enhances solubility and reactivity.
- Fluorophenyl group : May influence binding affinity and stability within biological systems.
The mechanism of action for this compound involves interactions with specific molecular targets. The dimethylamino group can modulate receptor or enzyme activity, while the tetrahydroquinoline ring contributes to binding affinity and specificity. The fluorophenyl group enhances the compound's stability and solubility in biological environments.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have demonstrated that this compound possesses significant antitumor properties. For instance:
- In vitro studies showed potent inhibitory effects on various cancer cell lines.
- In vivo studies indicated effective tumor suppression in xenograft models.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Histone Deacetylases (HDACs) : Exhibits selective inhibition of class I HDAC isoforms, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .
- Cholinesterases : Demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological potential of this compound:
- Antitumor Efficacy : A study using SKM-1 myelodysplastic syndrome cell lines showed that treatment with the compound led to significant increases in acetyl-histone H3 levels and induced G1 cell cycle arrest .
- Neuroprotective Effects : Another investigation focused on the compound's ability to protect neuronal cells from oxidative stress through cholinesterase inhibition. Results indicated improved cell viability and reduced apoptosis markers .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic: What are the typical synthetic routes for this compound, and what purification methods are critical for high yield?
The synthesis involves multi-step reactions, including hydrogenation, nucleophilic substitution, and amide coupling. For example:
- Reduction of nitro groups : Catalytic hydrogenation (e.g., Pd/C under H₂) is used to convert nitro intermediates to amines, as seen in the synthesis of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (72.9% yield after Biotage flash chromatography) .
- Amide bond formation : Thiophene-2-carboximidamide derivatives are synthesized via reaction with methylthioimidate hydroiodide, followed by extraction and column chromatography (56% yield) .
Key purification methods : Flash chromatography (e.g., Biotage systems) and solvent recrystallization are critical to isolate pure intermediates and final products.
Advanced: How can heuristic algorithms like Bayesian optimization improve the synthesis yield of this compound?
Heuristic algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For instance:
- Bayesian optimization : This method outperforms traditional trial-and-error by modeling the reaction space and prioritizing high-yield conditions .
- Case study : If a reaction step (e.g., nitro reduction) yields inconsistently (72.9% in one case vs. 43.7% in another ), Bayesian optimization could identify optimal H₂ pressure or catalyst concentration to minimize variability.
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Chromatography : HPLC or UPLC with UV detection (e.g., λmax ~255 nm for similar diamides ) ensures purity.
- Spectroscopy :
- X-ray crystallography : Resolves stereochemistry for crystalline derivatives .
Advanced: How can researchers resolve contradictions in biological assay data, such as inconsistent enzyme inhibition results?
- Assay validation :
- Off-target profiling : Use selectivity panels to rule out nonspecific binding .
- Structural analysis : Molecular docking can explain discrepancies (e.g., fluorophenyl group orientation affecting target binding ).
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dimethylaminoethyl derivatives ).
- Waste disposal : Follow institutional guidelines for halogenated and amine-containing waste .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Key modifications :
- Methodology : Synthesize analogs with variations (e.g., diethylamino instead of dimethylamino ) and test in enzyme inhibition assays.
Advanced: What role do molecular dynamics (MD) simulations play in studying this compound’s interaction with biological targets?
- Binding mode prediction : MD simulations reveal dynamic interactions (e.g., hydrogen bonding between the ethanediamide moiety and catalytic residues ).
- Residue-specific insights : Identify critical amino acids (e.g., His110 in falcipain) for mutagenesis validation .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?
- Standardized protocols : Document exact conditions (e.g., argon atmosphere for air-sensitive steps ).
- Intermediate characterization : Share NMR and HRMS data for key intermediates to verify structural integrity.
- Collaborative validation : Cross-lab testing using identical reagents (e.g., Pd/C from the same supplier ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
